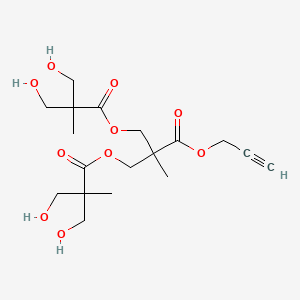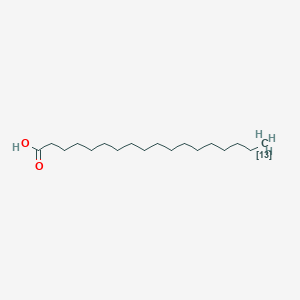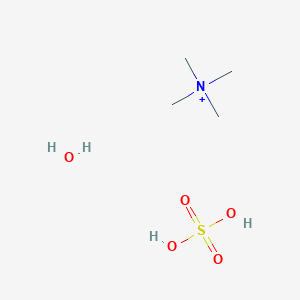
Methacholine chloride, United States PharmacopeiaReference Standard
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Methacholine chloride is synthesized by the esterification of β-methylcholine with acetic anhydride. The reaction typically involves the following steps:
Formation of β-methylcholine: This is achieved by the methylation of choline.
Esterification: β-methylcholine is then reacted with acetic anhydride to form methacholine.
Industrial Production Methods
In industrial settings, methacholine chloride is produced by dissolving the compound in 0.9% sodium chloride solution, with or without the presence of 0.4% phenol to prevent biological growth . The solution is then subjected to serial dilutions to achieve the desired concentration for use in bronchial challenge tests .
化学反応の分析
Types of Reactions
Methacholine chloride undergoes several types of chemical reactions, including:
Hydrolysis: Methacholine chloride hydrolyzes to form β-methylcholine and acetic acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are not commonly reported, the compound’s structure suggests potential reactivity under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: This reaction typically occurs in the presence of water and is accelerated by acidic or basic conditions.
Esterification: Acetic anhydride is commonly used for the esterification of β-methylcholine.
Major Products
科学的研究の応用
Methacholine chloride has a wide range of applications in scientific research:
作用機序
Methacholine chloride acts as a cholinergic agonist by binding to muscarinic receptors in the bronchial smooth muscle . This binding induces bronchoconstriction, which is more pronounced in patients with asthma due to their heightened airway responsiveness . The compound’s quaternary ammonium group is essential for its activity, and its ester group makes it susceptible to hydrolysis by acetylcholinesterase .
類似化合物との比較
Similar Compounds
Acetylcholine: The natural neurotransmitter that methacholine chloride mimics.
Carbachol: Another cholinergic agonist used in ophthalmology.
Bethanechol: A cholinergic agonist used to treat urinary retention.
Uniqueness
Methacholine chloride is unique in its specific use for diagnosing bronchial hyperreactivity through the bronchial challenge test . Unlike acetylcholine, methacholine chloride has a β-methyl group that provides selectivity towards muscarinic receptors over nicotinic receptors .
特性
分子式 |
C8H19ClNO2+ |
|---|---|
分子量 |
196.69 g/mol |
IUPAC名 |
2-acetyloxypropyl(trimethyl)azanium;hydrochloride |
InChI |
InChI=1S/C8H18NO2.ClH/c1-7(11-8(2)10)6-9(3,4)5;/h7H,6H2,1-5H3;1H/q+1; |
InChIキー |
JHPHVAVFUYTVCL-UHFFFAOYSA-N |
正規SMILES |
CC(C[N+](C)(C)C)OC(=O)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[22-amino-16-(2-amino-2-oxoethyl)-7-(1-hydroxyethyl)-10,19-bis(hydroxymethyl)-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[1-[[1-[[6-amino-1-[[1-[[5-amino-1-[[1-[[1-[2-[[5-carbamimidamido-1-[[1-[[1-[[1-[[2-[[1-[[2-[[1-(2-carbamoylpyrrolidin-1-yl)-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12058819.png)

![[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxy-oxoazanium](/img/structure/B12058831.png)




![Benzobicyclon [ISO]](/img/structure/B12058859.png)





